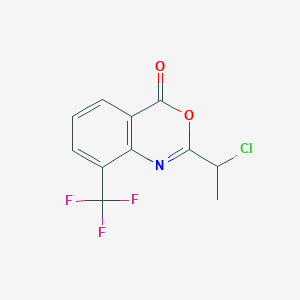![molecular formula C16H20N4O2 B14408018 N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea CAS No. 87666-28-2](/img/structure/B14408018.png)
N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is a chemical compound known for its unique structure and potential applications in various fields This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea typically involves the reaction of 6-oxo-3-phenylpyridazine with an appropriate alkylating agent, followed by the introduction of the urea group. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, while maintaining high purity levels of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl group or the urea moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propylurea: This compound has a similar structure but with a propyl group instead of an ethyl group.
6-Oxo-3-phenyl-1(6H)-pyridazinyl derivatives: These compounds share the pyridazine ring and phenyl group but differ in other substituents.
Uniqueness
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
87666-28-2 |
|---|---|
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
1-ethyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H20N4O2/c1-2-17-16(22)18-11-6-12-20-15(21)10-9-14(19-20)13-7-4-3-5-8-13/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,22) |
Clave InChI |
QCBKNONFVUSAJH-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)

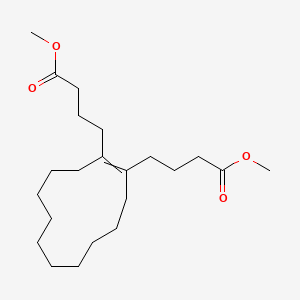
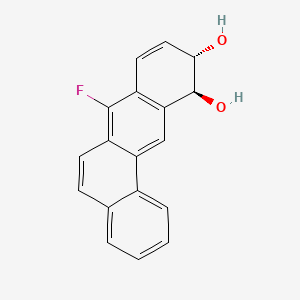
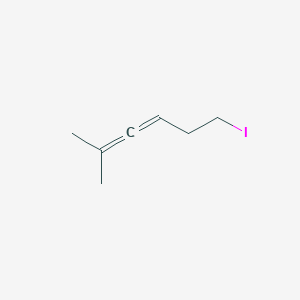

![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
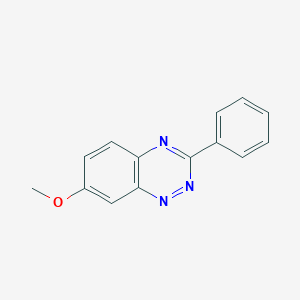
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
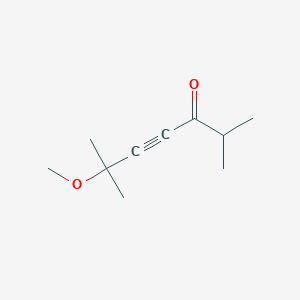
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
